Coumarin, 4-hydroxy-3-(p-methoxyphenyl)-
Description
Historical Context and Evolution of Coumarin (B35378) Chemistry
The journey of coumarin chemistry began in 1820 when the simplest member of this family, coumarin itself (2H-1-benzopyran-2-one), was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. hu.edu.jo Initially mistaken for benzoic acid, its unique identity was soon confirmed. hu.edu.jo A pivotal moment in the evolution of this field was the first successful chemical synthesis of coumarin in 1868 by English chemist William Henry Perkin, an achievement that marked a significant milestone in synthetic organic chemistry. hu.edu.jotandfonline.com
The trajectory of coumarin research took a dramatic turn with the discovery of a naturally occurring derivative, dicoumarol (3,3'-methylene-bis-4-hydroxycoumarin). This compound was identified as the causative agent of a hemorrhagic disease in cattle that had consumed spoiled sweet clover hay. tandfonline.comwikipedia.org This discovery unveiled the potent anticoagulant properties associated with the 4-hydroxycoumarin (B602359) scaffold and laid the foundation for the development of a new class of drugs. tandfonline.comwikipedia.orgwikipedia.org Subsequent research led to the synthesis of warfarin in the 1940s, a 4-hydroxycoumarin derivative that became a widely used anticoagulant medication. wikipedia.org The development of synthetic methodologies like the Perkin reaction, Pechmann condensation, and Kostanecki acylation further fueled the exploration and creation of a multitude of coumarin derivatives. hu.edu.jo
Structural Significance of the 4-Hydroxy-3-(p-methoxyphenyl)coumarin Scaffold
The biological activity of 4-hydroxycoumarin derivatives is intrinsically linked to their molecular architecture. The scaffold of 4-hydroxy-3-(p-methoxyphenyl)coumarin is built upon the foundational 4-hydroxycoumarin core, with each component playing a crucial role in its chemical behavior and pharmacological profile.
The 4-Hydroxycoumarin Core : This nucleus is the essential pharmacophore for anticoagulant activity. hu.edu.jo The hydroxyl group at the 4-position is critical, as it allows the molecule to mimic Vitamin K, thereby inhibiting the enzyme Vitamin K epoxide reductase, which is essential for the blood clotting cascade. nih.govopensciencepublications.com This functional group also imparts acidic properties to the molecule and allows for the existence of different tautomeric forms. nih.gov
The Substituent at the 3-Position : The C-3 position of the 4-hydroxycoumarin ring is a key site for chemical modification that significantly influences the molecule's biological activity. For a compound to exhibit anticoagulant properties, a large, lipophilic aromatic substituent at this position is generally required. hu.edu.jonih.gov Modifications at this site have led to the development of derivatives with a wide range of pharmacological effects beyond anticoagulation. opensciencepublications.com
| Substituent on 3-Aryl Ring | Position | Observed Effect | Activity Studied | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | para (4') | Enhanced Activity | Antioxidant | mdpi.com |
| -OH (Hydroxy) | meta (3') | Effective Anti-proliferative Activity (HL-60 cells) | Anticancer | tandfonline.com |
| -NO₂ (Nitro) | para (4') | Strongest Effect on HepG2 cell lines | Anticancer | tandfonline.com |
| -Cl (Chlorine) | (on coumarin ring at C6) | Improves MAO-B inhibitory activity | MAO Inhibition | mdpi.com |
Overview of Research Trajectories for Coumarin Derivatives
The field of coumarin research has evolved significantly from its initial focus on anticoagulation. While the development of anticoagulants like warfarin remains a landmark achievement, the scientific community has uncovered a much broader pharmacological potential for this class of compounds. opensciencepublications.comnih.gov The versatility of the coumarin scaffold has enabled its exploration in numerous therapeutic areas.
Initial research was dominated by the investigation of anticoagulant properties, leading to the development of first-generation drugs. opensciencepublications.com However, the emergence of resistance and the need for improved therapeutic profiles spurred the synthesis of second-generation anticoagulants, often referred to as "super-warfarins." nih.gov
In recent decades, research has diversified dramatically. Scientists have synthesized and evaluated 4-hydroxycoumarin derivatives for a multitude of biological activities. opensciencepublications.comnih.gov These research trajectories include:
Anticancer Activity : Numerous coumarin derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. mdpi.comnih.govorientjchem.org
Antimicrobial Activity : The coumarin nucleus has been incorporated into novel structures exhibiting antibacterial and antifungal properties. scielo.brnih.govrsc.org
Antioxidant Properties : The ability of 4-hydroxycoumarins to scavenge free radicals has been a subject of intense study, with derivatives like 3-aryl-4-hydroxycoumarins showing significant antioxidant potential. mdpi.com
Enzyme Inhibition : Beyond Vitamin K epoxide reductase, coumarin derivatives have been designed to inhibit other enzymes, such as monoamine oxidase (MAO), which is relevant for neurodegenerative diseases. tandfonline.com
Antiviral and Anti-inflammatory Effects : Ongoing research continues to explore the potential of these compounds in combating viral infections and inflammatory conditions. opensciencepublications.comnih.gov
| Pharmacological Activity | Brief Description of Research Focus | Key Structural Features | Reference |
|---|---|---|---|
| Anticoagulant | Inhibition of Vitamin K epoxide reductase, prevention of blood clots. | 4-hydroxy group and a large C3-substituent. | nih.govopensciencepublications.com |
| Anticancer | Cytotoxicity against various tumor cell lines (e.g., MCF-7, HepG2). | Varies; often involves hybridization with other pharmacophores. | tandfonline.commdpi.com |
| Antibacterial | Activity against Gram-positive bacteria like S. aureus. | Often dimeric structures or specific C3-substituents. | scielo.brnih.gov |
| Antioxidant | Scavenging of free radicals like DPPH and ABTS. | Aryl substituent at C3, particularly with electron-donating groups. | mdpi.com |
| Antiviral | Activity against viruses such as HSV-1. | Electron-donating groups (e.g., methoxy) on aryl rings. | nih.gov |
Conceptual Frameworks in Modern Coumarin Research
Modern research on coumarin derivatives is guided by several advanced conceptual frameworks that aim to rationally design and discover new bioactive molecules. The coumarin nucleus is often referred to as a "privileged scaffold". nih.gov This term reflects the molecule's ability to serve as a versatile template that can bind to a variety of biological targets with high affinity, depending on the specific substitutions made to its core structure.
Key conceptual frameworks include:
Structure-Activity Relationship (SAR) Studies : This is a fundamental approach where researchers systematically modify the coumarin structure and evaluate how these changes affect biological activity. For example, SAR studies on 3-arylcoumarins have elucidated the critical role of the type and position of substituents on the aryl ring for activities ranging from anticancer to enzyme inhibition. tandfonline.com
Molecular Hybridization : This strategy involves combining the coumarin scaffold with another known pharmacophore to create a single hybrid molecule. The goal is to develop compounds with dual or enhanced activity, potentially overcoming drug resistance or improving selectivity. mdpi.comnih.gov Examples include hybrids of coumarin with moieties like triazoles or other anticancer agents.
Computational and In Silico Methods : The use of computational chemistry, such as Density Functional Theory (DFT), allows researchers to predict molecular properties and biological activities. mdpi.com Techniques like molecular docking are employed to simulate the binding of coumarin derivatives to their target enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent inhibitors.
These modern approaches have transformed coumarin research from traditional synthesis and screening to a more targeted, mechanism-based drug discovery process, continuously expanding the therapeutic potential of this remarkable class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)20-16(14)18/h2-9,17H,1H3 |
InChI Key |
CERHCYIDWGTRQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 P Methoxyphenyl Coumarin and Analogues
Established and Emerging Synthetic Routes
The construction of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold is achieved through a variety of synthetic strategies, ranging from classic named reactions adapted for this specific substitution pattern to modern, efficiency-focused protocols.
Pechmann Condensation and its Variants for Coumarin (B35378) Core Synthesis
The traditional Pechmann condensation, which involves the acid-catalyzed reaction of a phenol with a β-keto ester, is primarily employed for the synthesis of 4-substituted coumarins. However, for the synthesis of 3-aryl-4-hydroxycoumarins, direct precursors like p-methoxyphenylmalonic esters are not typically used in a classic Pechmann reaction with phenol. Instead, variants and alternative cyclization methods are employed to achieve the desired 3,4-substitution pattern.
A significant and effective variant involves an intramolecular Dieckmann-type cyclization. This two-step approach begins with the acylation of a 2-hydroxycarbonyl compound, such as methyl salicylate, with a substituted aryl acetic acid, like p-methoxyphenylacetic acid. The resulting aryl acetoxy ester intermediate then undergoes a base-catalyzed intramolecular cyclization, followed by hydrolysis and decarboxylation, to yield the 3-aryl-4-hydroxycoumarin core. nih.gov This method provides a reliable route to the target molecule by building the aryl substitution into the precursor before cyclization.
| Variant | Precursors | Catalyst/Base | Key Transformation | Yield |
| Dieckmann Cyclization | 2-Hydroxycarbonyl compound + p-Methoxyphenylacetic acid | Pulverised KOH in Pyridine | Intramolecular condensation of aryl acetoxy ester | Moderate to High |
This table illustrates a common variant used to synthesize the 3-aryl-4-hydroxycoumarin scaffold.
Claisen-Schmidt Reactions in 3-Substituted Coumarin Formation
The Claisen-Schmidt condensation, which traditionally involves the reaction of an aldehyde or ketone with another carbonyl compound, is not a primary method for the de novo synthesis of the 4-hydroxy-3-(p-methoxyphenyl)coumarin core. Its application in this context is more relevant to the derivatization and functionalization of a pre-formed coumarin ring.
For instance, the reaction is commonly used to synthesize bis-coumarin derivatives. In this reaction, two equivalents of 4-hydroxycoumarin (B602359) react with an aromatic aldehyde (such as anisaldehyde) in the presence of a catalyst, linking the two coumarin moieties through a methylene bridge derived from the aldehyde. While this demonstrates the reactivity of the 3-position of 4-hydroxycoumarin, it does not build the core 3-aryl structure itself.
Therefore, the Claisen-Schmidt reaction is a tool for modifying 4-hydroxycoumarins rather than a foundational synthetic route to 4-hydroxy-3-(p-methoxyphenyl)coumarin.
Multi-Component Reactions and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) have emerged as powerful tools for constructing complex molecular architectures in a single step, offering high efficiency and atom economy. Several one-pot strategies have been developed for the synthesis of functionalized 4-hydroxycoumarin derivatives.
One notable example is a three-component domino reaction involving 4-hydroxycoumarin, a phenylglyoxal (such as p-methoxyphenylglyoxal), and an enamine under catalyst-free and microwave irradiation conditions. This approach allows for the rapid assembly of complex molecules substituted at the 3-position. Although this method often yields more complex structures, it underscores the feasibility of using MCRs to introduce aryl-containing fragments at the C3 position in a single, efficient operation.
More advanced strategies involve ternary-catalytic multicomponent reactions, which enable the convergent assembly of multiple in-situ generated active intermediates. For example, a reaction involving 4-hydroxycoumarins, alkynaldehydes, and diazoacetamides can rapidly build diverse coumarin skeletons with high complexity. rsc.org These methods represent the cutting edge of synthetic efficiency for this class of compounds.
Catalyst-Free and Environmentally Conscious Synthetic Protocols
In line with the principles of green chemistry, several environmentally benign protocols have been developed for the synthesis of 3-aryl-4-hydroxycoumarins. These methods aim to reduce waste, avoid harsh reagents, and minimize energy consumption.
A prime example is the direct arylation of 4-hydroxycoumarin via a photoinduced radical nucleophilic substitution (SRN1) reaction. This method uses an aryl halide, such as 4-iodoanisole, and irradiates the reaction mixture in a suitable solvent like DMSO. The reaction proceeds under mild, catalyst-free conditions to forge the C-C bond at the 3-position with good yields.
Another green approach involves the use of biodegradable, surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media, often accelerated by microwave irradiation. scirp.org While primarily documented for the synthesis of bis-coumarins from aldehydes and 4-hydroxycoumarin, this methodology highlights the broader trend of using water as a solvent and employing recyclable, low-toxicity catalysts to improve the environmental profile of coumarin synthesis. scirp.org
| Method | Reactants | Conditions | Key Advantage | Yield |
| Photoinduced Arylation | 4-Hydroxycoumarin + 4-Iodoanisole | UV irradiation, DMSO | Catalyst-free, mild conditions | >60% |
| Microwave-Assisted Synthesis | 4-Hydroxycoumarin + Anisaldehyde | DBSA, Water, Microwave | Environmentally benign (water solvent) | High |
This table summarizes key environmentally conscious synthetic protocols.
Strategic Derivatization for Functional Diversification
Functional diversification of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold is crucial for tuning its chemical and biological properties. The primary focus of this section is on modifications to the pendant p-methoxyphenyl ring.
Substitution Pattern Modifications on the Phenyl Moiety
The modification of the substitution pattern on the pendant phenyl ring is overwhelmingly achieved by selecting appropriately functionalized starting materials prior to the synthesis of the coumarin ring, rather than by post-synthetic modification. The direct electrophilic substitution (e.g., nitration, halogenation) on the electron-rich p-methoxyphenyl ring of the final coumarin product is not a commonly reported strategy, likely due to competing reactions at the electron-rich coumarin core itself.
The preferred and more versatile strategy involves using a substituted phenylacetic acid derivative during the initial synthesis. For example, to obtain a 3-(p-hydroxyphenyl) derivative, one would start with p-hydroxyphenylacetic acid instead of its methoxy (B1213986) counterpart. This "pre-functionalization" approach allows for the introduction of a wide array of substituents onto the phenyl ring with high regiochemical control.
Studies have reported the synthesis of various 3-aryl-4-hydroxycoumarins with different substituents on the aryl ring, illustrating the success of this precursor-based strategy. Examples include compounds with hydroxyl, halogen, and other functional groups, which are incorporated by choosing the corresponding substituted phenylacetic acid or other arylating agent in the initial synthetic steps. nih.gov This approach provides a robust and predictable method for generating a library of functionally diverse analogues.
Synthesis of Hybrid Molecular Scaffolds
The versatile reactivity of the 4-hydroxycoumarin scaffold lends itself to the synthesis of a variety of hybrid molecules, where the coumarin nucleus is fused or linked to other pharmacologically important heterocyclic systems. This molecular hybridization strategy aims to create novel chemical entities with potentially enhanced or synergistic biological activities.
Coumarin-Chalcone Hybrid Synthesis
Coumarin-chalcone hybrids are a significant class of compounds synthesized by combining the structural features of both coumarins and chalcones, which are known for their diverse biological properties. rsc.orgsciforum.net The synthesis of these hybrids often involves the condensation of a 3-acetyl-4-hydroxycoumarin derivative with an appropriate benzaldehyde.
One common method is the Claisen-Schmidt condensation. This reaction typically involves stirring a mixture of 3-acetylcoumarin with a substituted benzaldehyde in ethanol, catalyzed by a few drops of piperidine, under reflux conditions for several hours. sciforum.net Following the reaction, the mixture is cooled, and the resulting solid product is filtered and purified, often by recrystallization from a solvent like methanol. sciforum.net
Another versatile approach is the Horner-Wadsworth-Emmons (HWE) reaction, which is an efficient tool for creating the α,β-unsaturated ketone linkage characteristic of chalcones. nih.gov This method involves the olefination of a β-aryl-β-ketophosphonate with a 4-formyl-2H-benzo[h]chromen-2-one in the presence of a base like sodium methoxide in a dry solvent such as dimethylformamide (DMF). nih.gov This reaction generally proceeds with excellent yields. nih.gov
The synthesis of the necessary precursors, such as 3-acetyl-4-hydroxycoumarin, can be achieved by acylating 4-hydroxycoumarin. nih.gov Similarly, the required β-aryl-β-ketophosphonates can be prepared via the Michaelis–Arbuzov reaction of a substituted phenacyl bromide with triethylphosphite. nih.gov
The table below summarizes examples of synthesized coumarin-chalcone hybrids and their reported yields.
| Reactant 1 | Reactant 2 | Method | Product | Yield (%) | Reference |
| 3-Acetylcoumarin | Benzaldehyde | Claisen-Schmidt Condensation | 3-Cinnamoylcoumarin | 60% | sciforum.net |
| 3-Acetylcoumarin | 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | 3-(4'-Methoxycinnamoyl)coumarin | 60% | sciforum.net |
| 3-Acetylcoumarin | 2,4-Dimethoxybenzaldehyde | Claisen-Schmidt Condensation | 3-(2',4'-Dimethoxycinnamoyl)coumarin | 80% | sciforum.net |
| β-aryl-β-ketophosphonates | 4-formyl-2H-benzo[h]chromen-2-ones | Horner-Wadsworth-Emmons Reaction | 2H-benzo[h]chromen-2-ones–chalcone (B49325) hybrids | 95-97% | nih.gov |
Coumarin-Pyrazoline Derivatives
The synthesis of coumarin-pyrazoline hybrids involves the creation of molecules containing both the coumarin and pyrazoline heterocyclic rings. These syntheses often begin with a 4-hydroxycoumarin derivative which is first converted into a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate then undergoes a cyclization reaction with a hydrazine derivative to form the pyrazoline ring.
A typical synthetic route starts with the acylation of 4-hydroxycoumarin to produce 3-acetyl-4-hydroxycoumarin. researchgate.net This intermediate is then reacted with various hydrazine derivatives in boiling absolute ethanol to form Schiff bases. The final step involves the ring closure of these Schiff bases to yield the pyrazole derivatives, a reaction often catalyzed by a few drops of concentrated sulfuric acid. researchgate.net
Alternatively, coumarin-chalcone hybrids can serve as the direct precursors for pyrazoline synthesis. For instance, 6- and 8-acetyl-7-hydroxy-4-methylcoumarin can be condensed with various aromatic aldehydes in the presence of a catalyst like piperidine in ethanol to form the corresponding chalcones. arkat-usa.org These α,β-unsaturated ketones are then treated with a substituted hydrazine, such as 4-nitrophenylhydrazine, in a solvent like acetic acid under reflux to yield the final coumarin-pyrazoline hybrid compounds. arkat-usa.org The structures of the resulting compounds are typically confirmed using spectral and elemental analysis. arkat-usa.org
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| 4-Hydroxycoumarin | 1. Acetyl chloride, Pyridine2. Hydrazine derivatives3. Conc. H₂SO₄ | 3-Acetyl-4-hydroxycoumarin, Schiff bases | Pyrazole derivatives | researchgate.net |
| 6-Acetyl-7-hydroxy-4-methylcoumarin | 1. Aryl aldehydes, Piperidine2. 4-Nitrophenylhydrazine, Acetic acid | Coumarin-chalcone | 6-(5-aryl-1-(4-nitrophenyl)pyrazoline-3-yl)-7-hydroxy-4-methylcoumarin | arkat-usa.org |
| 8-Acetyl-7-hydroxy-4-methylcoumarin | 1. Aryl aldehydes, Piperidine2. 4-Nitrophenylhydrazine, Acetic acid | Coumarin-chalcone | 8-(5-aryl-1-(4-nitrophenyl)pyrazoline-3-yl)-7-hydroxy-4-methylcoumarin | arkat-usa.org |
Functionalized Dihydrofuro[3,2-c]coumarin Analogues
Functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs) are derivatives of 4-hydroxycoumarin that possess a unique 4H-furo ring fused to the coumarin core. nih.gov The synthesis of these analogues is often achieved through efficient one-pot, multicomponent reactions.
An eco-friendly and effective approach involves a three-component reaction of 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone, using imidazole as a catalyst and water as a solvent under mild conditions. nih.govacs.org This method demonstrates broad functional group tolerance and provides the desired DHFC derivatives in excellent yields, typically ranging from 72% to 98%. nih.gov
The proposed mechanism for this reaction suggests that the imidazole, which is amphoteric and water-soluble, facilitates the initial Knoevenagel condensation between 4-hydroxycoumarin and the aldehyde to form an adduct. nih.govacs.org Concurrently, the 2-bromoacetophenone reacts with imidazole to generate a nucleophilic imidazolium ylide. This ylide then participates in a cascade reaction with the Knoevenagel adduct to construct the final dihydrofuro[3,2-c]coumarin structure. nih.govacs.org Other catalysts, such as Zn(OTf)₂, have also been reported for the one-pot synthesis of furo[3,2-c]coumarins from 4-hydroxycoumarin, arylglyoxal monohydrate, and a nucleophile like acetone. researchgate.net
Complexation with Transition Metals
The 4-hydroxycoumarin framework and its derivatives can act as versatile ligands, capable of coordinating with various transition metal ions to form stable complexes. The synthesis of these metal complexes is an active area of research, driven by the potential for creating novel compounds with unique chemical and biological properties that differ from the parent ligands.
Synthesis of Palladium(II) Complexes of 4-Hydroxycoumarin Derivatives
Palladium(II) complexes of 4-hydroxycoumarin derivatives are of particular interest due to the structural and thermodynamic similarities of Pd(II) complexes to widely used platinum(II)-based anticancer drugs. nih.gov The synthesis of these complexes typically involves the reaction of a bidentate or tridentate coumarin-based ligand with a palladium(II) salt, most commonly potassium tetrachloropalladate(II) (K₂[PdCl₄]). nih.govnih.gov
The general procedure involves mixing equimolar amounts of the coumarin ligand, dissolved in a suitable organic solvent like methanol, with an aqueous solution of K₂[PdCl₄]. nih.govresearchgate.net The reaction mixture is stirred at room temperature for several hours, during which the palladium(II) complex precipitates. nih.gov The resulting solid is then collected, washed, and characterized using various analytical techniques including elemental analysis, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy. nih.govnih.govresearchgate.net
For example, bidentate ligands derived from the coupling of 3-acetyl-4-hydroxycoumarin with aminophenols have been successfully used to synthesize their corresponding palladium(II) complexes. nih.gov Similarly, a new coumarin derivative, 4-hydroxy-3-(1-(p-tolylimino)ethyl)-2H-chromen-2-one, has been synthesized and used to form a corresponding palladium(II) complex, whose structure was confirmed by X-ray crystallography. researchgate.net
| Coumarin Ligand | Palladium Salt | Product | Reference |
| Bidentate coumarin ligands (L1, L2) | K₂[PdCl₄] | Palladium(II) complexes (C1, C2) | nih.govnih.gov |
| 4-hydroxy-3-(1-(p-tolylimino)ethyl)-2H-chromen-2-one | K₂[PdCl₄] | Palladium(II) complex | researchgate.net |
| (E)-3-(1-((4-hydroxy-3-methoxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl-acetate | K₂[PdCl₄] | Palladium(II) complex (CC) | researchgate.net |
Exploration of Other Transitional Metal Complexes
Beyond palladium, 4-hydroxycoumarin and its derivatives serve as ligands for a wide array of other transition metals. The chelating properties of these coumarin-based ligands make them suitable for forming complexes with ions such as copper(II), nickel(II), cobalt(II), manganese(II), iron(II), and zinc(II). researchgate.netnih.gov
The synthesis of these complexes often follows a similar methodology to that of the palladium complexes, involving the reaction of the coumarin-derived ligand with the appropriate metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. For instance, a series of transition metal complexes of Co(II), Ni(II), and Cu(II) have been synthesized from a Schiff base derived from 3-formyl-4-hydroxycoumarin and 4-aminophenol. researchgate.net In another study, complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were synthesized using 3-(bromoacetyl)coumarin as the primary ligand and 1,10-phenanthroline as a secondary ligand. nih.gov
The resulting metal complexes are characterized by various spectroscopic and analytical methods to determine their structure and stoichiometry. Techniques like elemental analysis, molar conductance, IR and electronic spectroscopy, and magnetic susceptibility measurements are employed to elucidate the geometry around the central metal atom, which is often found to be octahedral. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 4-hydroxy-3-(p-methoxyphenyl)coumarin has been pivotal in confirming its molecular framework. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of 4-hydroxy-3-(p-methoxyphenyl)coumarin, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The aromatic protons of the coumarin (B35378) ring system and the p-methoxyphenyl substituent appear in the downfield region, generally between δ 7.0 and 8.0 ppm. Specifically, the proton at position 5 of the coumarin ring is often observed as a doublet of doublets around δ 7.8 ppm. The protons of the p-methoxyphenyl group typically present as two distinct doublets, characteristic of a para-substituted aromatic ring. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet further upfield, usually around δ 3.8 ppm. The hydroxyl proton (-OH) at position 4 can exhibit a broad signal, the chemical shift of which is often variable and dependent on concentration and solvent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 | dd | |
| Aromatic-H | 7.0 - 8.0 | m | |
| Methoxy (-OCH₃) | ~3.8 | s | |
| Hydroxyl (-OH) | variable | br s |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, mapping out the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin, the carbonyl carbon (C=O) of the lactone ring is the most deshielded, appearing significantly downfield, often in the range of δ 160-165 ppm. The carbon atom bearing the hydroxyl group (C-4) and the carbon at position 2 also resonate at low field strengths. The aromatic carbons of both the coumarin and the p-methoxyphenyl rings produce a cluster of signals in the δ 115-160 ppm region. The carbon of the methoxy group is found in the upfield region, typically around δ 55 ppm.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| Aromatic-C | 115 - 160 |
| Methoxy (-OCH₃) | ~55 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental setup.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular puzzle. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the spin systems of the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals. For instance, the signal for the methoxy protons in the ¹H NMR spectrum will show a cross-peak with the methoxy carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic fingerprint that is highly specific to the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The Fourier Transform Infrared (FT-IR) spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the carbonyl (C=O) group of the lactone ring gives rise to a strong, sharp absorption band around 1680-1720 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1500-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ether linkage in the methoxy group and the lactone ring can be found in the 1000-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3300 - 3500 (broad) |
| Carbonyl (C=O) | Stretching | 1680 - 1720 (strong, sharp) |
| Aromatic (C=C) | Stretching | 1500 - 1600 |
| Ether/Lactone (C-O) | Stretching | 1000 - 1300 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of the molecular ion under electron impact or other ionization methods can provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules such as carbon monoxide (CO) from the lactone ring or the cleavage of the bond connecting the p-methoxyphenyl group to the coumarin core. The fragmentation pattern provides a unique fingerprint that helps to confirm the identity and structure of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of a molecule after being ionized by a high-energy electron beam. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, with a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.27 g/mol , the EI-MS spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 268. vulcanchem.com
The fragmentation of the coumarin nucleus under EI conditions is well-documented and typically initiates with the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical ion. benthamopen.com For 4-hydroxy-3-(p-methoxyphenyl)coumarin, this characteristic fragmentation would lead to a significant fragment ion. Subsequent fragmentation events would likely involve the substituents. The fragmentation pathways for coumarins are influenced by the nature and position of substituents on both the pyrone and benzenoid rings. benthamopen.com For this specific compound, fragmentation is likely to involve cleavages related to the hydroxyl and p-methoxyphenyl groups. vulcanchem.com
Key fragmentation steps can be proposed:
Loss of CO: The initial and characteristic fragmentation of the coumarin core involves the elimination of a neutral CO molecule (28 Da), leading to the formation of a benzofuran derivative ion.
Cleavage of the Methoxyphenyl Group: Fission of the bond connecting the coumarin ring and the p-methoxyphenyl group can occur.
Loss of a Methyl Radical: The methoxy group (-OCH₃) on the phenyl ring can lose a methyl radical (•CH₃, 15 Da).
A summary of the principal expected ions in the EI-MS spectrum is presented in the table below.
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 268 | [M]⁺ (Molecular Ion) | - |
| 253 | [M - CH₃]⁺ | •CH₃ |
| 240 | [M - CO]⁺ | CO |
| 121 | [C₇H₅O₂]⁺ | C₉H₇O₂ |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of coumarin derivatives in complex mixtures. mdpi.com These methods offer high sensitivity and selectivity, making them suitable for quantification at trace levels. mdpi.comresearchgate.net For 4-hydroxy-3-(p-methoxyphenyl)coumarin, LC-MS is applied in various research contexts, including pharmacokinetic studies, metabolite identification, and quantification in biological matrices or natural product extracts. ulisboa.pt
The chromatographic separation is typically achieved using a reversed-phase column. mdpi.comresearchgate.net The mass spectrometric detection involves an ionization source to generate ions from the eluted compound before they enter the mass analyzer. The most common ionization techniques for coumarin analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mdpi.com APCI is often reported to provide a better response for less polar compounds like many coumarins. mdpi.com
In a typical LC-MS/MS analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative studies. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺, at m/z 269) and monitoring specific, characteristic product ions that are formed after collision-induced dissociation (CID). This high selectivity allows for accurate quantification even in the presence of co-eluting interferences. nih.gov The technique is widely used for profiling coumarins in various plant extracts and commercial products. researchgate.net
| Analytical Parameter | Description and Application |
|---|---|
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) for separation from matrix components. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. mdpi.com |
| Precursor Ion | [M+H]⁺ at m/z 269. |
| Applications | Quantification in natural extracts, metabolite profiling, stability studies. ulisboa.ptresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Coumarin derivatives are known to be strong UV absorbers due to their extended conjugated π-system. researchgate.net
Derivatives of 4-hydroxycoumarin (B602359) typically exhibit good UV absorption properties in the range of 280–380 nm. researchgate.netresearchgate.net The electronic absorption spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin is expected to show characteristic bands associated with the benzopyrone core. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by both the substituents and the polarity of the solvent. srce.hr
The presence of the hydroxyl group at position 4 and the electron-donating p-methoxyphenyl group at position 3 generally leads to a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 4-hydroxycoumarin. srce.hrnih.gov This is due to the extension of the conjugated system and the electronic effects of the substituents. Studies on similar 3-substituted 4-hydroxycoumarins show that electron-donating groups cause the absorption maxima to shift to longer wavelengths. srce.hr The absorption properties make such compounds potential candidates for applications as UV absorbers. researchgate.net
| Compound Type | Typical Absorption Range (nm) | Solvent Effects | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin Derivatives | 280 - 380 | Absorption maxima are dependent on solvent polarity. srce.hr | researchgate.netresearchgate.net |
| 3-Aryl-4-hydroxycoumarins | ~310 - 370 | Bathochromic shifts observed with electron-donating groups on the aryl ring. srce.hr | srce.hr |
| 4-Hydroxy-7-methoxycoumarins | ~320 - 350 | Spectra can be strongly shifted to the red depending on the substituent at position 3. rsc.org | rsc.org |
Crystallographic Techniques for Solid-State Structure Determination
X-ray Crystallography for Single Crystal Analysis
X-ray crystallography on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.
While the specific crystal structure for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not detailed in the provided search results, extensive crystallographic studies have been performed on closely related coumarin derivatives. mdpi.comijirset.com For instance, the crystal structure of 3-methoxycarbonyl-4-hydroxycoumarin, a similar 3-substituted 4-hydroxycoumarin, has been determined. mdpi.com Such analyses reveal that the coumarin ring system is largely planar and that intermolecular forces, such as hydrogen bonding (involving the 4-hydroxy group) and π-π stacking interactions, play a crucial role in defining the crystal packing. mdpi.com In the case of 4-hydroxy-3-(p-methoxyphenyl)coumarin, the 4-hydroxy group would be a prime site for hydrogen bonding, while the aromatic rings would facilitate π-π stacking.
The table below presents representative crystallographic data for a related 3-substituted 4-hydroxycoumarin, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.123(5) |
| b (Å) | 21.945(15) |
| c (Å) | 11.563(8) |
| β (°) | 90.097(10) |
| Volume (ų) | 2568(3) |
| Z (Molecules per unit cell) | 4 |
X-ray Powder Diffraction for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is a fundamental technique used to analyze crystalline materials. It is particularly valuable for identifying the crystalline phase of a compound and can distinguish between different polymorphs (different crystal structures of the same compound). mpg.dersc.org Instead of using a single crystal, XRPD uses a finely powdered sample containing a vast number of randomly oriented microcrystals.
The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net This pattern can be used to confirm the identity of a synthesized batch of 4-hydroxy-3-(p-methoxyphenyl)coumarin by comparing it to a reference pattern.
Furthermore, XRPD is the primary tool for screening for and identifying polymorphism. The parent compound, coumarin, is known to exhibit rich polymorphism, with five different crystal forms identified, many of which were discovered through melt crystallization and characterized by a combination of XRPD and computational predictions. mpg.dersc.org This highlights the importance of XRPD in the comprehensive solid-state characterization of coumarin derivatives, as different polymorphs can have different physical properties.
Computational Chemistry and in Silico Modeling in Coumarin Research
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic and geometric characteristics of coumarin (B35378) derivatives. nih.govresearchgate.net These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust method for predicting the equilibrium molecular geometries of molecules. nih.gov For 4-hydroxycoumarin (B602359) derivatives, DFT calculations are used to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms by finding the global minimum energy. nveo.org The B3LYP (Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional) is a commonly used hybrid method for these optimizations, often paired with basis sets like 6-311++G(d,p) or 6-31G**. mdpi.comresearchgate.net
The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on structurally similar compounds, such as 3-methoxycarbonyl-4-hydroxy coumarin, have shown that the geometric parameters calculated using the B3LYP/6–311++G(d,p) level of theory are in excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com The average discrepancy for bond lengths is typically less than ±0.02 Å, and for bond angles, it is less than ±1.1°. mdpi.com This high level of accuracy validates the use of DFT for obtaining reliable structural information for 4-hydroxy-3-(p-methoxyphenyl)coumarin.
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length (Å) | O1-C2 | 1.378 | 1.373 |
| C2-O2 | 1.213 | 1.206 | |
| C3-C4 | 1.369 | 1.365 | |
| C4-O3 | 1.341 | 1.339 | |
| Bond Angle (°) | C9-O1-C2 | 121.9 | 122.1 |
| O1-C2-C3 | 116.8 | 116.6 | |
| C2-C3-C4 | 122.0 | 122.1 | |
| O3-C4-C5 | 118.0 | 117.0 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nveo.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For coumarin derivatives, the HOMO is often localized on the coumarin nucleus and the electron-donating groups, while the LUMO is distributed across the electron-accepting regions. In 4-hydroxy-3-(p-methoxyphenyl)coumarin, the electron-rich phenyl and methoxy (B1213986) groups are expected to significantly influence the HOMO energy level. DFT calculations for related 3-substituted-4-hydroxy coumarins have been used to determine these orbital energies. nih.govmdpi.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -0.25767 |
| LUMO | -0.09207 |
| Energy Gap (ΔE) | 0.1656 |
Molecular Electrostatic Potential Surface (MEPS or MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netwolfram.com It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting how the molecule will interact with other molecules, particularly biological receptors. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.comnih.gov
For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected around the hydroxyl hydrogen and some aromatic hydrogens, indicating sites for nucleophilic interactions. researchgate.net
Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net For 4-hydroxy-3-(p-methoxyphenyl)coumarin, key predicted vibrations would include the C=O stretching of the lactone ring (typically around 1700-1750 cm⁻¹), O-H stretching of the hydroxyl group (around 3000-3400 cm⁻¹), C-O-C stretching of the ether and lactone groups, and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹). ijert.orgresearchgate.net These calculated frequencies are often scaled to correct for approximations in the computational method and show good agreement with experimental FT-IR spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can also be predicted computationally. nih.govceon.rs For 4-hydroxy-3-(p-methoxyphenyl)coumarin, ¹H NMR predictions would show characteristic signals for the protons on the two aromatic rings, a singlet for the methoxy (-OCH₃) group (typically around δ 3.8 ppm), and a signal for the hydroxyl (-OH) proton. vulcanchem.commdpi.com Similarly, ¹³C NMR predictions would identify the carbons of the coumarin core, the p-methoxyphenyl substituent, and the carbonyl carbon. ceon.rs Comparing theoretical and experimental NMR spectra is a powerful method for structural verification. nih.gov
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nveo.org This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov
For 4-hydroxy-3-(p-methoxyphenyl)coumarin, molecular docking simulations can be used to explore its potential as an inhibitor for various enzymes. Coumarin derivatives have been studied as inhibitors of targets like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. mdpi.comnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank), and the optimized structure of the coumarin derivative is placed into the active site of the protein.
The simulation then calculates the most stable binding poses and estimates the binding energy. The functional groups of 4-hydroxy-3-(p-methoxyphenyl)coumarin would play key roles in these interactions:
The hydroxyl group can act as a hydrogen bond donor and acceptor.
The carbonyl oxygen of the lactone ring and the methoxy oxygen can act as hydrogen bond acceptors.
The fused benzene (B151609) ring and the p-methoxyphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site.
These simulations provide valuable insights into the ligand-target recognition process, helping to explain the molecule's biological activity and guiding the design of more potent derivatives. nih.govnih.gov
Prediction of Binding Modes to Enzyme Active Sites
Molecular docking and other computational techniques are extensively used to predict the binding conformations and affinities of coumarin derivatives with various enzymes. By simulating the interaction between the ligand (coumarin derivative) and the protein target, researchers can identify key amino acid residues involved in the binding, understand structure-activity relationships (SAR), and rationalize experimental findings.
Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal agents. In silico studies have explored the potential of coumarin-related structures to inhibit this enzyme.
Molecular docking simulations have been employed to investigate the binding of isocoumarins, which are structurally related to coumarins, with the active site of Candida albicans CYP51. These studies aim to identify compounds that can effectively inhibit ergosterol synthesis. One promising candidate, Sg17-1-4 (Isocoumarin 269), demonstrated a strong binding affinity of -10.9 kcal/mol. dlsu.edu.ph The analysis of its binding mode revealed crucial interactions that stabilize the ligand-enzyme complex. A key interaction involves a conventional hydrogen bond formed between the lactone ring of the isocoumarin (B1212949) and the side chains of amino acid residues within the active site. dlsu.edu.ph Furthermore, the proximity of the isocoumarin core to the heme group in the enzyme's active site is thought to be a significant contributor to the strong binding affinity. dlsu.edu.ph These computational insights suggest that the coumarin scaffold can serve as a basis for designing novel inhibitors targeting lanosterol 14α-demethylase.
Table 1: Predicted Binding Affinities of Selected Isocoumarin Derivatives against C. albicans Lanosterol 14α-Demethylase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Sg17-1-4 (Isocoumarin 269) | -10.9 | Hydrogen bonding via lactone ring, proximity to heme group |
Note: Data is based on in silico modeling of isocoumarin derivatives, which are structurally related to the coumarin core.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. Numerous in silico studies have focused on coumarin derivatives as potential cholinesterase inhibitors.
Molecular docking studies of novel 4-hydroxycoumarin derivatives linked to an N-benzyl pyridinium (B92312) moiety have revealed their potential to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. ut.ac.ir For instance, compound 5l from one such study was identified as a potent inhibitor of both AChE and BuChE, with IC50 values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir The docking analysis of 5l indicated that it effectively spans the active site gorge, interacting with key residues in both the CAS and PAS, which is a characteristic of dual-binding site inhibitors like donepezil. ut.ac.irnih.gov Similarly, coumarin-3-carboxamides bearing an N-benzylpiperidine moiety have been shown through docking studies to be potent dual-binding inhibitors of AChE. nih.gov The coumarin core of these hybrids often engages in π–π stacking interactions with aromatic residues like Trp86 in the PAS, while the N-benzylpiperidine portion extends into the CAS to interact with residues such as Trp286. nih.gov
Table 2: Cholinesterase Inhibitory Activity and Docking Insights for Selected Coumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Site Interactions |
| 5l (4-hydroxycoumarin-N-benzyl pyridinium hybrid) | AChE | 0.247 | Occupies both CAS and PAS |
| 5l (4-hydroxycoumarin-N-benzyl pyridinium hybrid) | BuChE | 1.68 | N/A |
| C8 (4-[3-(4-phenylpiperazin-1-yl)propoxy]-2Hchromen-2-one) | AChE | 2.42 | Interactions with Trp86 and Trp286 |
Note: The compounds listed are derivatives of the core coumarin structure and not the specific subject compound.
Monoamine oxidases A and B (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The 3-arylcoumarin scaffold, including 4-hydroxy derivatives, has been extensively studied using computational models for its potential as selective MAO-B inhibitors. nih.govnih.gov
Molecular docking simulations have been crucial in explaining the structure-activity relationships of these compounds. nih.gov Studies comparing 3-phenylcoumarins and their 4-hydroxylated counterparts have shown that the 4-hydroxy group can influence binding affinity. For instance, 6-chloro-3-phenylcoumarins without the 4-hydroxyl group were found to be more active as MAO-B inhibitors than the corresponding 4-hydroxylated versions. nih.gov Docking studies suggest that these inhibitors bind within the active site of MAO-B, which is composed of an entrance cavity and a deeper substrate cavity containing the FAD cofactor. The coumarin ring typically orients within the aromatic cage formed by residues like Tyr398 and Tyr435, while the 3-phenyl substituent is positioned in the entrance cavity. nih.gov The nature and position of substituents on the 3-phenyl ring are critical for activity and selectivity, with meta and para substitutions often being favorable. nih.govscispace.com For example, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent and selective MAO-B inhibitor with an IC50 of 0.001 µM. nih.gov
Table 3: MAO-B Inhibitory Activity of Selected 3-Arylcoumarin Derivatives
| Compound | R1 | R2 | IC50 for MAO-B (µM) |
| 6-Chloro-3-phenylcoumarin | Cl | H | >10 |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | Cl | H | 0.001 |
| 6-Chloro-4-hydroxy-3-phenylcoumarin | Cl | OH | >10 |
| 6-Chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin | Cl | OH | 0.35 |
Note: Data from a comparative study of 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins. nih.gov
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the metabolism of arachidonic acid. Coumarin derivatives have been investigated as potential inhibitors of these enzymes.
In silico docking studies have been performed to predict the binding modes of various coumarin derivatives with LOX enzymes. In one study, a series of derivatives were docked into the active sites of soybean LOX-3 and human 5-LOX. mdpi.comnih.gov The compound 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one emerged as a potent inhibitor, and docking analysis revealed its binding interactions within the enzyme's active site. mdpi.comnih.gov The presence of a benzoyl ring at the 3-position of the coumarin core was identified as an important structural feature for enhanced inhibitory activity. nih.gov Similarly, molecular docking has been used to explore the binding of C-3 substituted coumarin analogs to the active site of the cyclooxygenase enzyme, with results complementing experimental cytotoxicity data and providing a rationale for their selectivity. abap.co.in These studies highlight the utility of computational modeling in identifying key structural motifs for effective COX and LOX inhibition.
Table 4: Docking Scores of Selected Coumarin Derivatives against LOX Enzymes
| Compound | Soybean LOX-3 Docking Score (kcal/mol) | Human 5-LOX Docking Score (kcal/mol) |
| 7 (3-benzoyl-7-(benzyloxy)-2H-chromen-2-one) | -110.12 | -108.53 |
| 6 (3-benzoyl-6-bromo-2H-chromen-2-one) | -104.99 | -101.42 |
| 13 (ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) | -99.93 | -97.11 |
Note: Docking scores from a study on various coumarin derivatives. mdpi.com
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Coumarins represent a unique class of CA inhibitors. Computational studies have been instrumental in elucidating their unconventional inhibition mechanism.
Unlike classical sulfonamide inhibitors that directly coordinate with the catalytic zinc ion, docking studies, in conjunction with X-ray crystallography, have shown that coumarins act as prodrugs. The lactone ring of the coumarin is hydrolyzed within the CA active site by the enzyme's esterase activity, yielding a cis-2-hydroxycinnamic acid derivative. This product then obstructs the entrance to the active site cavity, preventing substrate access. Molecular docking simulations of various coumarin derivatives into the active site of CA IX (a tumor-associated isoform structurally similar to CA-II) have helped to predict their binding modes and inhibitory potential. nih.gov These studies show that the hydrolyzed coumarin derivative binds at the entrance of the active site, with the carboxylate group forming hydrogen bonds with residues such as Thr199 and Pro201, effectively blocking the catalytic zinc ion without directly coordinating to it. nih.gov The specific substituents on the coumarin ring influence the binding affinity and isoform selectivity. biointerfaceresearch.com
Table 5: Docking Results for Designed Coumarin Derivatives against Carbonic Anhydrase IX
| Ligand | Docking Score | Glide Energy (kcal/mol) | Key Interacting Residues |
| #41 | -8.58 | -61.58 | THR 199, PRO 201, HIS 119, HIS 94 |
| #42 | -8.45 | -57.88 | THR 199, PRO 201, HIS 119, HIS 94 |
| #19 | -8.06 | -50.93 | THR 199, HIS 119, HIS 94 |
| #15 | -7.97 | -52.79 | THR 199, HIS 119, HIS 94 |
Note: Data from a virtual screening of coumarin derivatives against CAIX, which shares structural homology with CA-II. nih.gov
Cytochrome P450 2A13 (CYP2A13) is an extrahepatic enzyme primarily expressed in the human respiratory tract that is involved in the metabolism of xenobiotics. The interaction of coumarin derivatives with this enzyme has been investigated through a combination of enzyme kinetics and in silico modeling.
A study evaluating 23 different 3-phenylcoumarin (B1362560) derivatives as substrates for CYP2A13 used molecular docking to rationalize the observed kinetic data (Km and Vmax). nih.govtandfonline.com The docking analyses demonstrated that the nature and position of substituents on the coumarin scaffold significantly influence binding affinity and orientation within the active site. For example, the presence of a 6-chloro or 6-methoxy group, combined with a 3-(3-hydroxyphenyl) or 3-(4-trifluoromethylphenyl) substituent, was shown to increase the binding affinity to CYP2A13. nih.govtandfonline.comtandfonline.com Conversely, bulky substituents like 3-triazole or acetate (B1210297) groups on the phenyl ring decreased the affinity. nih.govtandfonline.com These computational models helped to explain why compounds like 6-chloro-3-(3-hydroxyphenyl)-coumarin exhibit high affinity (low Km value of 0.85 µM), while others are poor substrates. nih.govtandfonline.com The active site of CYP2A13 was found to accommodate a more diverse range of coumarin substrates compared to its hepatic counterpart, CYP2A6. nih.gov
Table 6: Michaelis-Menten Kinetic Constants and Docking Insights for CYP2A13-mediated Oxidation of 3-Phenylcoumarin Derivatives
| Compound | Km (µM) | Vmax (min-1) | Docking Analysis Insights |
| 6-chloro-3-(3-hydroxyphenyl)-coumarin | 0.85 | 0.25 | Chloro and hydroxyl groups increase binding affinity |
| 6-hydroxy-3-(3-hydroxyphenyl)-coumarin | 10.9 | 60 | High intrinsic clearance |
| 3-(3-acetate phenyl)-coumarin derivative | N/A | N/A | Acetate group decreases binding affinity |
| 3-triazole derivative | N/A | N/A | Triazole group decreases binding affinity |
Note: Data from a study combining in vitro kinetics with in silico modeling. nih.govtandfonline.com
Investigating Binding to Transport Proteins (e.g., Human Serum Albumin)
The interaction of small molecules with transport proteins like Human Serum Albumin (HSA) is crucial for their pharmacokinetic profile. In silico and experimental studies have confirmed that coumarin derivatives bind to HSA, primarily within the hydrophobic cavities of its subdomains. nih.govmdpi.com Molecular docking studies have indicated that coumarins often bind to subdomain IB of HSA. nih.gov The binding is typically driven by a combination of hydrophobic interactions and hydrogen bonds. nih.gov For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the aromatic rings would favorably interact with nonpolar residues in the binding pocket, while the 4-hydroxyl group could form hydrogen bonds with nearby polar residues.
| Coumarin Derivative | Binding Constant (Kb) (M-1) | Free Energy (ΔG) (kcal mol-1) | Primary Binding Site |
|---|---|---|---|
| Coumarin Derivative (CD) enamide | 1.957 x 105 | -7.175 | Sub-domain IB |
| Coumarin Derivative (CD) enoate | 0.837 x 105 | -6.685 | Sub-domain IB |
| Coumarin Derivative Methylprop (CDM) enamide | 0.606 x 105 | -6.490 | Sub-domain IB |
Molecular Interactions with Other Biological Macromolecules (e.g., Alpha-Fetoprotein)
Alpha-fetoprotein (AFP) is another significant transport protein, particularly known for binding estrogens. Given that 3-phenylcoumarin structures can act as mimics of steroid compounds, there is a theoretical basis for potential interaction between 4-hydroxy-3-(p-methoxyphenyl)coumarin and AFP. However, specific computational studies detailing the molecular docking or binding of this particular coumarin derivative with AFP have not been widely reported in the literature. This remains an area for future investigation to understand potential transport and sequestration mechanisms.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, MD simulations are essential for exploring its conformational flexibility and the stability of its interactions when bound to a biological target. Studies on coumarin-HSA complexes have utilized MD simulations to confirm the stability of the docked poses. nih.govnih.gov These simulations, often run for nanoseconds, track the movements of the ligand and protein atoms, allowing for the calculation of parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg). nih.govresearchcommons.orgresearchcommons.org A stable RMSD value over time indicates that the complex has reached equilibrium, validating the binding mode predicted by docking. Such simulations provide a deeper understanding of the conformational changes that may occur in the protein upon ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For coumarin derivatives, 2D and 3D-QSAR models have been developed to predict activities ranging from antioxidant effects to enzyme inhibition. nih.govbas.bglongdom.org
A QSAR model for a series of analogues of 4-hydroxy-3-(p-methoxyphenyl)coumarin would involve calculating various molecular descriptors. These descriptors quantify physicochemical properties such as hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity). A statistically significant equation is then generated to predict the activity of new, unsynthesized compounds. For this specific coumarin, descriptors related to the hydrogen-bonding capacity of the 4-hydroxyl group and the electronic and steric influence of the p-methoxyphenyl group would be critical for building a predictive model.
| Descriptor Class | Example Descriptor | Relevance to 4-hydroxy-3-(p-methoxyphenyl)coumarin |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Describes the influence of the electron-donating methoxy group and polar hydroxyl group. |
| Topological | Wiener Index, Kier Shape Indices | Quantifies molecular size, shape, and degree of branching. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity conferred by the aromatic rings. |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Highlights the role of the 4-hydroxyl and carbonyl/methoxy oxygens in binding. |
Cheminformatics Approaches for Compound Library Screening and Design
Cheminformatics has become an indispensable tool in modern drug discovery, providing the computational methods to navigate the vast chemical space and identify promising new therapeutic agents. By integrating data storage, retrieval, and analysis with computational modeling, cheminformatics accelerates the process of moving from a biological target to a viable drug candidate. For scaffolds like 4-hydroxy-3-(p-methoxyphenyl)coumarin, these approaches are critical for screening large virtual libraries and rationally designing novel derivatives with enhanced biological activity and optimized properties.
Virtual screening is a cornerstone of this approach, allowing researchers to computationally evaluate thousands or even millions of compounds for their potential to bind to a specific biological target. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. The screening process often begins with the application of filters based on physicochemical properties to ensure "drug-likeness." A common set of criteria is Lipinski's Rule of Five, which helps identify compounds with properties favorable for oral bioavailability. For example, in a large-scale screening effort involving 1,206 flavonoid and coumarin derivatives to find inhibitors for the TGF-βR1 kinase domain, an initial filtering with Lipinski's rules narrowed the field to 161 potential candidates for further analysis. nih.gov Similarly, a study screening 145 coumarin derivatives from the ChEBI database used drug-likeness scores to select 32 compounds for further ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. ukaazpublications.com
Following initial filtering, structure-based virtual screening, primarily through molecular docking, is employed. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often represented as a docking score. In the search for novel inhibitors of KRAS-G12C, a key cancer-related protein, virtual screening of a coumarin library was the first step that led to the identification of initial hit compounds. nih.gov These hits then served as the foundation for further optimization.
The true power of cheminformatics lies in its ability to guide the rational design of new compounds. Data from initial screenings, combined with Quantitative Structure-Activity Relationship (QSAR) models, allow researchers to understand how specific structural modifications affect a compound's biological activity. QSAR analysis establishes a mathematical correlation between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds.
These models can predict the activity of virtual compounds before they are synthesized. For instance, a QSAR analysis was used to predict the inhibitory effects of 32 different coumarin derivatives on Casein Kinase 2 (CK2), a protein implicated in cancer. tandfonline.com The resulting model, validated by its strong predictive capability (R²pred = 0.821), guided the design of new coumarins with high predicted affinity, evidenced by docking scores as favorable as -7.50 kcal/mol. tandfonline.com This integrated approach of screening and design allows for the targeted optimization of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold, modifying substituents to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. The insights gained from these computational models direct synthetic efforts toward the most promising molecules, streamlining the drug discovery pipeline.
Table 1: Example of a Virtual Screening Cascade for Coumarin Derivatives
This table illustrates a typical workflow for narrowing down a large compound library to a few promising candidates using computational methods, as described in the screening for TGF-βR1 inhibitors. nih.gov
| Screening Stage | Method Used | Number of Compounds | Purpose |
| Initial Library | Database Compilation | 1,206 | To gather a diverse set of coumarin and flavonoid derivatives. |
| Drug-Likeness Filtering | Lipinski's Rule of Five | 161 | To remove compounds with poor physicochemical properties for oral bioavailability. |
| Molecular Docking | AutoDock Vina | 3 | To identify the top candidates with the best predicted binding affinity to the target protein. |
| Further Analysis | MD Simulations & ADMET | 3 | To refine docking poses, assess stability, and predict pharmacokinetic profiles. |
Table 2: Computationally Guided Design and Activity of Coumarin Derivatives
This table presents examples of coumarin derivatives that have been identified or designed using cheminformatics, along with their associated biological activity data.
| Compound | Target Protein | Method of Identification/Design | Measured Activity | Reference |
| K45 (A coumarin derivative) | KRAS-G12C | Virtual Screening & Rational Optimization | IC₅₀ = 0.77 µM (NCI-H23 cells) | nih.gov |
| Designed Coumarins | Casein Kinase 2 (CK2) | QSAR & Molecular Docking | Docking Score = -7.50 kcal/mol | tandfonline.com |
| 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin | Cytochrome P450 2C12 (CYP2C12) | ADMET & Biological Spectra Prediction | Predicted Activity Score = 0.944 | ukaazpublications.com |
Investigation of Biological Mechanisms and Pharmacological Targets: in Vitro Studies
Cellular Pathway Modulations
The compound has been shown to modulate a variety of cellular pathways, influencing fundamental processes such as cell division, programmed cell death, and cellular stress responses.
The regulation of the cell cycle is a critical target for therapeutic agents. Coumarin (B35378) derivatives have demonstrated the ability to interfere with cell cycle progression, leading to arrest at various phases. In vitro studies on human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3), have shown that certain 3-arylcoumarin derivatives can cause a significant arrest of cells in the G0/G1 and S phases of the cell cycle. nih.gov This suppression of cell proliferation is a key mechanism of the anticancer activity observed in this class of compounds. nih.gov While specific data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is limited, the general activity of related coumarins suggests a potential for similar mechanisms. nih.govnih.gov
Table 1: Effect of a 3-(4-nitrophenyl)coumarin derivative on Cell Cycle Progression in Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| A549 | Lung Cancer | Significant arrest in G0/G1 and S phases | nih.gov |
| MDA-MB-231 | Breast Cancer | Significant arrest in G0/G1 and S phases | nih.gov |
| PC3 | Prostate Cancer | Significant arrest in G0/G1 and S phases | nih.gov |
Inducing apoptosis, or programmed cell death, is a primary strategy for anticancer therapies. Various studies have confirmed the pro-apoptotic effects of coumarin compounds. mdpi.com The mechanisms often involve the modulation of key proteins in the apoptotic cascade. Research on different coumarin derivatives has shown they can facilitate cancer cell death by altering critical apoptotic pathways. nih.gov This includes the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. mdpi.comnih.gov Furthermore, these compounds have been observed to decrease the levels of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. mdpi.comnih.gov
Table 2: Modulation of Apoptotic Markers by Coumarin Derivatives in In Vitro and In Vivo Models
| Marker | Effect | Mechanism | Reference |
|---|---|---|---|
| Caspase-9 | Activation/Increased Expression | Initiation of the intrinsic apoptotic pathway | mdpi.comnih.govresearchgate.net |
| Caspase-3 | Activation | Execution phase of apoptosis | mdpi.com |
| Caspase-8 | Activation | Initiation of the extrinsic apoptotic pathway | mdpi.com |
| Bcl-2 | Decreased Expression | Inhibition of anti-apoptotic protection | nih.gov |
| Bax | Increased Expression | Promotion of apoptosis | mdpi.com |
Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction leads to oxidative stress, a key factor in many diseases. Hydroxycoumarins, particularly those with phenolic moieties, are noted for their potential to modulate the balance between free radicals and antioxidants. scholaris.ca In vitro studies on the closely related compound 7-hydroxy-3-(4'-methoxyphenyl) coumarin demonstrated its ability to prevent oxidative stress in alveolar epithelial cells. nih.gov This protective effect is mediated through the activation of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD) and 8-Oxoguanine glycosylase (OGG1), which are crucial for balancing the redox system. nih.gov The phenolic structure of these coumarins underscores their free radical scavenging potential. scholaris.camdpi.com
The biological effects of coumarins are often mediated through their influence on intracellular signaling cascades. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to exert anti-inflammatory actions by downregulating the nuclear factor kappa B (NF-κB) signaling pathway in macrophage cells. nih.govmdpi.com This is achieved by suppressing the degradation of IκBα, an inhibitor of NF-κB. nih.gov Furthermore, the compound was found to decrease the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov In other models, 7-hydroxy-3-(4'-methoxyphenyl) coumarin demonstrated the ability to inhibit the transforming growth factor-beta (TGF-β) pathway, which is involved in cellular fibrosis. nih.gov
Enzymatic Inhibition Profiles
Direct inhibition of enzymes is another major mechanism through which coumarin derivatives exert their pharmacological effects.
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in drug development. dntb.gov.ua Coumarins have been identified as a class of compounds that can exhibit inhibitory effects on protein kinases, which is a crucial aspect of their potential anticancer activity. nih.gov While specific kinase inhibition assay data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not extensively detailed in the provided context, related heterocyclic compounds synthesized from coumarin precursors have shown inhibitory activity against specific kinases. For example, novel pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) and/or cyclin-dependent kinase 9 (CDK9), leading to cell cycle arrest and apoptosis. mdpi.com This highlights the potential of the broader coumarin scaffold to serve as a basis for the development of protein kinase inhibitors.
Caspase Enzyme Activity Measurement
Direct in vitro studies measuring the specific effect of 4-hydroxy-3-(p-methoxyphenyl)coumarin on the enzymatic activity of caspases have not been extensively reported in the available scientific literature. While some coumarin derivatives, as a broad class of compounds, have been investigated for their potential to induce apoptosis, a process in which caspase enzymes play a crucial role, specific enzymatic activity data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not available. For instance, studies on other complex 4-hydroxycoumarin (B602359) derivatives have suggested an ability to induce caspase-9 mediated apoptosis in cancer cell lines. nih.gov However, without direct enzymatic assays, the specific interaction, whether inhibitory or activatory, between 4-hydroxy-3-(p-methoxyphenyl)coumarin and individual caspase enzymes remains uncharacterized.
Monoamine Oxidase (MAO) Inhibition Assays
The inhibitory potential of 3-phenylcoumarin (B1362560) derivatives on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been a subject of significant research. Studies comparing 3-phenylcoumarins with their 4-hydroxy-3-phenylcoumarin (B600451) counterparts have provided valuable structure-activity relationship (SAR) insights.
Research indicates that the presence of a hydroxyl group at the 4-position of the coumarin ring generally leads to a decrease in inhibitory activity against MAO-B. nih.govresearchgate.net Comparative studies have shown that 6-chloro-3-phenylcoumarins lacking the 4-hydroxy group are more potent MAO-B inhibitors than the corresponding 4-hydroxylated versions. nih.gov Most of the tested 3-phenylcoumarin derivatives act preferentially on MAO-B, with activities ranging from the micromolar to nanomolar scale. nih.gov For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.001 µM. nih.gov While specific IC50 values for 4-hydroxy-3-(p-methoxyphenyl)coumarin are not explicitly provided, the established SAR suggests it would likely be a less potent MAO-B inhibitor than its non-hydroxylated analog. Activity against the MAO-A isoform is less common in this class of compounds. nih.gov
Table 1: MAO-B Inhibitory Activity of Related Coumarin Derivatives
| Compound | Substitution | MAO-B IC50 (µM) |
|---|---|---|
| 6-chloro-3-(3'-methoxyphenyl)coumarin | No 4-hydroxy group | 0.001 nih.gov |
| 4,7-dimethyl-5-hydroxycoumarin derivative | 3-(3-methoxyphenyl)piperazine linker | 1.88 nih.gov |
| 4,7-dimethyl-5-hydroxycoumarin derivative | 3-(2-methoxyphenyl)piperazine linker | 2.18 nih.gov |
This table presents data for structurally related compounds to illustrate the general activity of the coumarin scaffold against MAO-B. Data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not available.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Evaluation
Direct enzymatic inhibition data for 4-hydroxy-3-(p-methoxyphenyl)coumarin against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) is not available in the reviewed literature. While the anti-inflammatory properties of coumarins are widely recognized, studies often focus on cellular effects, such as the reduction of prostaglandin (B15479496) E2 or nitric oxide production, rather than direct enzyme kinetics. nih.gov For example, a study on 4-hydroxy-7-methoxycoumarin demonstrated a reduction in the expression of COX-2 in LPS-stimulated macrophages, which is an indirect measure of anti-inflammatory activity. nih.gov Other studies have explored different coumarin derivatives for LOX inhibition, noting that activity is highly dependent on the substitution pattern. mdpi.comresearchgate.net Without specific in vitro assays, the potency and selectivity of 4-hydroxy-3-(p-methoxyphenyl)coumarin as a direct inhibitor of COX and LOX enzymes remain undetermined.
Lanosterol (B1674476) 14α-Demethylase Inhibition and Ergosterol (B1671047) Biosynthesis Interference
There is no available scientific literature detailing in vitro studies on the inhibition of lanosterol 14α-demethylase (CYP51) by 4-hydroxy-3-(p-methoxyphenyl)coumarin. This enzyme is a key component in the biosynthesis of ergosterol in fungi and cholesterol in mammals. psu.eduresearchgate.net The primary inhibitors of this enzyme are azole-based compounds, which act by coordinating with the heme iron in the enzyme's active site. nih.gov The mechanism of action and chemical scaffold of coumarins are distinct from classical azole antifungals, and research has not yet established them as inhibitors of this particular enzyme. Therefore, any effect of 4-hydroxy-3-(p-methoxyphenyl)coumarin on ergosterol biosynthesis via this target is currently unknown.
Carbonic Anhydrase (CA) Inhibition Assays
Coumarins have been identified as a unique class of carbonic anhydrase inhibitors (CAIs). Their mechanism of action involves acting as "prodrug inhibitors," where the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme. This process forms a 2-hydroxy-cinnamic acid derivative, which then binds to the entrance of the enzyme's active site, blocking its function. unifi.it This mechanism allows for a high degree of isoform selectivity.
Despite this well-established mechanism for the coumarin class, specific in vitro inhibition data (such as K_i_ values) for 4-hydroxy-3-(p-methoxyphenyl)coumarin against the various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are not reported in the scientific literature. Studies have evaluated a wide array of differently substituted coumarins, revealing that inhibitory potency and selectivity are highly sensitive to the nature and position of substituents on the coumarin ring. unifi.itnih.govnih.gov However, the specific p-methoxyphenyl substitution at the 3-position has not been characterized in these published inhibition assays.
Cytochrome P450 Enzyme (CYP2A13) Kinetic Studies
The interaction of 3-phenylcoumarin derivatives with the extrahepatic enzyme Cytochrome P450 2A13 (CYP2A13) has been investigated, providing insights into how this class of compounds is metabolized. CYP2A13 is known to activate certain procarcinogens found in tobacco smoke. nih.govtandfonline.com
A comprehensive study evaluated the oxidation kinetics of 23 different coumarin derivatives by CYP2A13. nih.govtandfonline.com Although 4-hydroxy-3-(p-methoxyphenyl)coumarin was not among the tested compounds, the results for structurally similar molecules are informative. The study found that substituents on both the coumarin core and the 3-phenyl ring significantly affect the kinetic parameters, K_m_ (substrate affinity) and V_max_ (maximum reaction rate). tandfonline.com For example, adding a hydroxyl group to the phenyl ring, as in 6-hydroxy-3-(3-hydroxyphenyl)-coumarin, resulted in a high V_max_ (60 min⁻¹) and a K_m_ of 10.9 µM. nih.gov In contrast, a chloro-substituted coumarin with a hydroxyphenyl group, 6-chloro-3-(3-hydroxyphenyl)-coumarin, showed a much lower K_m_ (0.85 µM), indicating higher affinity, but also a significantly lower V_max_ (0.25 min⁻¹). nih.gov These findings demonstrate that the active site of CYP2A13 can accommodate diverse coumarin substrates and that electronic and steric factors introduced by substituents play a critical role in determining the efficiency of metabolism. nih.govtandfonline.com Based on these findings, it can be inferred that 4-hydroxy-3-(p-methoxyphenyl)coumarin would be a substrate for CYP2A13, but its specific kinetic constants have yet to be determined.
Table 2: CYP2A13 Kinetic Parameters for Related 3-Phenylcoumarin Derivatives
| Compound | K_m_ (µM) | V_max_ (min⁻¹) | Intrinsic Clearance (V_max_/K_m_) |
|---|---|---|---|
| 6-hydroxy-3-(3-hydroxyphenyl)-coumarin | 10.9 nih.gov | 60 nih.gov | 5505 |
This table presents data for structurally related compounds to illustrate substrate behavior with CYP2A13. Data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not available.
Telomerase Enzyme Inhibition Assays
Currently, there is a lack of specific published research data from in vitro studies evaluating the direct inhibitory effects of 4-hydroxy-3-(p-methoxyphenyl)coumarin on the telomerase enzyme.
Epidermal Growth Factor Receptor (EGFR) Modulation Assays
Specific data from in vitro assays assessing the modulatory activity of 4-hydroxy-3-(p-methoxyphenyl)coumarin on the Epidermal Growth Factor Receptor (EGFR) are not available in the current scientific literature.
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
The antioxidant potential of 4-hydroxy-3-(p-methoxyphenyl)coumarin is rooted in its chemical structure, particularly the 4-hydroxycoumarin core substituted with an aryl group at the C3 position. The nature of this substituent significantly influences its free radical scavenging and antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Activity
The DPPH assay is a standard method for evaluating the free radical scavenging ability of a compound. It involves a stable free radical, DPPH•, which produces a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH•, the radical is neutralized, and the solution's color fades, an effect that can be measured spectrophotometrically.
For the class of 3-aryl-4-hydroxycoumarins, studies have demonstrated a clear structure-activity relationship. The antioxidant capacity is significantly influenced by the electronic properties of the substituent on the 3-aryl ring. researchgate.net The presence of an electron-donating group, such as the para-methoxy (-OCH₃) group in 4-hydroxy-3-(p-methoxyphenyl)coumarin, is known to enhance radical scavenging activity. researchgate.netopensciencepublications.com This enhancement is attributed to the group's ability to increase the electron density on the coumarin scaffold, which facilitates the donation of a hydrogen atom from the 4-hydroxyl group to neutralize the DPPH• radical. opensciencepublications.com Consequently, 4-hydroxy-3-(p-methoxyphenyl)coumarin is expected to exhibit more potent DPPH• scavenging activity compared to its unsubstituted counterpart, 3-phenyl-4-hydroxycoumarin.
| Substituent at C3-Aryl Ring | Electronic Effect | Predicted DPPH Scavenging Activity |
|---|---|---|
| -H (Unsubstituted Phenyl) | Neutral | Baseline Activity |
| -OCH₃ (p-methoxyphenyl) | Electron-Donating | Enhanced Activity |
| -NO₂ (e.g., p-nitrophenyl) | Electron-Withdrawing | Reduced Activity |
Inhibition of Linoleic Acid Peroxidation
The inhibition of lipid peroxidation is a crucial indicator of antioxidant activity, as it reflects a compound's ability to protect cell membranes from oxidative damage. The β-carotene-linoleic acid assay is a common method to evaluate this property. In this assay, linoleic acid produces hydroperoxides under thermal induction, which then bleach the yellow color of β-carotene. An antioxidant can prevent this bleaching by neutralizing the radicals formed from linoleic acid.
Reducing Power Assays
Specific experimental data from reducing power assays for the compound 4-hydroxy-3-(p-methoxyphenyl)coumarin are not presently available in the scientific literature.
Hydrogen Atom Transfer (HAT) Mechanisms
The primary mechanism through which 3-aryl-4-hydroxycoumarin derivatives, including 4-hydroxy-3-(p-methoxyphenyl)coumarin, exert their antioxidant effects is the Hydrogen Atom Transfer (HAT) mechanism. opensciencepublications.comresearchgate.net This mechanism involves the direct donation of the hydrogen atom from the phenolic 4-hydroxyl (-OH) group to a free radical, effectively neutralizing it.
The efficiency of the HAT mechanism is largely determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily. opensciencepublications.com Computational studies using Density Functional Theory (DFT) have shown that the introduction of an electron-donating group, such as a methoxy (B1213986) group on the 3-phenyl ring, decreases the BDE of the 4-OH bond compared to the unsubstituted 4-hydroxycoumarin. opensciencepublications.comopensciencepublications.com This effect makes 4-hydroxy-3-(p-methoxyphenyl)coumarin a more effective hydrogen donor and thus a more potent antioxidant. opensciencepublications.com
Upon donating the hydrogen atom, the antioxidant molecule itself becomes a radical. The stability of this newly formed radical is critical. In the case of 4-hydroxy-3-(p-methoxyphenyl)coumarin, the resulting phenoxyl radical is significantly stabilized by resonance. The unpaired electron is delocalized across the coumarin's pyrone ring and the aromatic systems of both the fused benzene (B151609) ring and the 3-aryl substituent, which prevents the antioxidant from becoming a pro-oxidant. opensciencepublications.comresearchgate.net
| Structural Feature | Influence on HAT Mechanism | Scientific Rationale |
|---|---|---|
| 4-Hydroxyl Group | Primary H-atom donor | Acts as the key functional group for neutralizing free radicals via hydrogen donation. opensciencepublications.comresearchgate.net |
| p-Methoxyphenyl Group at C3 | Lowers O-H Bond Dissociation Enthalpy (BDE) | The electron-donating nature of the methoxy group facilitates the release of the hydrogen atom. researchgate.netopensciencepublications.comopensciencepublications.com |
| Conjugated Aromatic System | Stabilizes the resulting antioxidant radical | The unpaired electron is delocalized through resonance across the entire molecular scaffold, enhancing stability. opensciencepublications.comresearchgate.net |
Molecular Interactions with Biological Macromolecules
The interaction of coumarin derivatives with DNA and DNA polymerases is an area of active investigation, particularly in the context of their potential anticancer and antiviral activities. While specific studies focusing exclusively on 4-hydroxy-3-(p-methoxyphenyl)coumarin are not abundant, research on the broader class of 3-aryl-4-hydroxycoumarins provides valuable insights into their potential mechanisms of action.
Coumarins have been shown to interact with DNA through various modes, including intercalation and groove binding. These interactions can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes. However, some studies on coumarin derivatives have indicated a non-intercalative mode of binding.
In the context of DNA polymerases, certain coumarin compounds have demonstrated inhibitory effects. For instance, some derivatives have been found to inhibit reverse transcriptase and Taq DNA polymerase. This inhibition is often dependent on the substitution pattern on the coumarin ring. It has been noted that substitutions at the 4-position of the coumarin can render the compound inactive against Taq DNA polymerase, suggesting that the nature and position of substituents are critical for this biological activity.
The coumarin class of antibiotics is known to target DNA gyrase, a type II topoisomerase, by binding to its B subunit and inhibiting its ATPase activity. This mode of action, however, is more characteristic of specific coumarin antibiotics and may not be a general mechanism for all 3-aryl-4-hydroxycoumarins.
For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the presence of the planar aromatic rings could facilitate interactions with the bases of DNA, while the hydroxyl and methoxy groups could form hydrogen bonds with the DNA backbone or with amino acid residues in the active site of DNA polymerases. Further detailed biophysical and molecular modeling studies are required to elucidate the precise binding mode and the specific molecular interactions of 4-hydroxy-3-(p-methoxyphenyl)coumarin with DNA and DNA polymerases.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a drug to HSA can significantly affect its pharmacokinetic and pharmacodynamic properties. The interaction of coumarin derivatives with HSA has been extensively studied to understand these effects.
HSA has two principal drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). Studies on various coumarin derivatives have shown that they can bind to either of these sites, and in some cases, to other regions of the protein. The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.
For compounds structurally related to 4-hydroxy-3-(p-methoxyphenyl)coumarin, the binding to HSA has been characterized by determining the binding constant (Ka) and the number of binding sites (n). Fluorescence quenching is a common technique used for these studies, where the intrinsic fluorescence of tryptophan residues in HSA is quenched upon drug binding.
The binding of 4-hydroxycoumarin derivatives to HSA is influenced by the nature of the substituent at the 3-position. The p-methoxyphenyl group in 4-hydroxy-3-(p-methoxyphenyl)coumarin is expected to contribute to the hydrophobic interactions within the binding pocket of HSA. The 4-hydroxyl group can participate in hydrogen bonding with amino acid residues in the binding site.
Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can provide further insights into the binding mechanism. Negative ΔG° values indicate a spontaneous binding process. The signs and magnitudes of ΔH° and ΔS° can help to distinguish between the primary driving forces of the interaction.
Molecular docking studies are often employed to visualize the binding of coumarin derivatives to HSA at a molecular level. These studies can predict the preferred binding site and identify the key amino acid residues involved in the interaction. While specific experimental data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is limited, based on studies of similar 3-aryl-4-hydroxycoumarins, it is anticipated to bind to HSA with moderate to high affinity, likely involving both hydrophobic and hydrogen bonding interactions within one of the major drug-binding sites.
| Parameter | Typical Values for Coumarin-HSA Binding | Significance |
| Binding Constant (Ka) | 104 - 106 M-1 | Indicates the strength of the interaction. |
| Number of Binding Sites (n) | ~1 | Suggests a 1:1 stoichiometry of binding. |
| ΔG° (Gibbs Free Energy) | Negative | Indicates a spontaneous binding process. |
| ΔH° (Enthalpy Change) | Varies | Provides information on the types of forces involved (e.g., hydrogen bonding, van der Waals). |
| ΔS° (Entropy Change) | Varies | Reflects changes in the system's disorder upon binding. |
Multidrug Resistance (MDR) Reversal Mechanisms
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.
Several coumarin derivatives have been investigated for their ability to reverse MDR. The proposed mechanism for this activity is the inhibition of P-gp function. By inhibiting this efflux pump, the intracellular concentration of chemotherapeutic agents can be increased, thereby restoring their cytotoxic effects in resistant cancer cells.
The structural features of 4-hydroxy-3-(p-methoxyphenyl)coumarin, particularly the 4-hydroxy-3-aryl motif, are suggestive of its potential as an MDR modulator. vulcanchem.com It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of P-gp. vulcanchem.com As a competitive inhibitor, it would bind to the same site on P-gp as the anticancer drugs, thereby preventing their efflux. As a non-competitive inhibitor, it would bind to a different site, inducing a conformational change in the transporter that impairs its function.
Studies on structurally related compounds have demonstrated that they can increase the intracellular accumulation of known P-gp substrates, such as rhodamine 123 and doxorubicin, in P-gp-overexpressing cancer cell lines. nih.govnih.gov This increased accumulation is a direct consequence of the inhibition of the P-gp-mediated efflux.
Furthermore, some coumarin derivatives have been shown to reverse MDR without affecting the expression level of P-gp, indicating a direct inhibition of the transporter's function. nih.gov The reversal of MDR by these compounds often leads to a potentiation of the cytotoxic effects of conventional anticancer drugs in resistant cells. nih.gov
While direct experimental evidence for the MDR reversal activity of 4-hydroxy-3-(p-methoxyphenyl)coumarin is not extensively detailed in the available literature, the existing data on analogous 3-aryl-4-hydroxycoumarins provide a strong rationale for investigating this compound as a potential chemosensitizer in cancer therapy.
| Compound Class | Example | Mechanism of MDR Reversal |
| Sesquiterpene Coumarins | Farnesiferol B, Farnesiferol C | Inhibition of P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents. nih.gov |
| Substituted Acryloylphenylbenzamides | 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | Reversible inhibition of P-gp function, increasing the efficacy of drugs like paclitaxel (B517696) and vincristine. nih.gov |
Structure Activity Relationship Sar and Structural Optimization
Correlations Between Chemical Structure and Biological Efficacy
The biological activity of 4-hydroxy-3-(p-methoxyphenyl)coumarin is intrinsically linked to its chemical architecture. The interplay between the coumarin (B35378) core, the 4-hydroxyl group, and the nature and position of the substituent on the 3-aryl ring dictates the molecule's interaction with biological targets.
Influence of Aromatic Substituent Position and Electronic Nature
The substitution pattern on the 3-phenyl ring of 4-hydroxycoumarin (B602359) derivatives plays a pivotal role in determining their biological activities, including antioxidant and enzyme inhibitory properties. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, significantly modulates the molecule's reactivity and its ability to interact with biological macromolecules.
The presence of the p-methoxyphenyl group, an electron-donating substituent, on the 3-position of the 4-hydroxycoumarin scaffold is crucial for its antioxidant activity. This is attributed to the ability of the methoxy (B1213986) group to donate electrons, which can stabilize the radical formed after hydrogen donation from the 4-hydroxyl group, a key step in radical scavenging. Studies have shown that 3-aryl-4-hydroxycoumarin derivatives with electron-donating groups on the phenyl ring exhibit enhanced antioxidant potential. For instance, computational studies using density functional theory (DFT) have indicated that the presence of a phenyl group at the 3-position and a hydroxyl group at the C4 position are critical for antioxidant activity. The unpaired electron formed after hydrogen abstraction from the phenolic hydroxyl group is localized on the phenolic oxygen and distributed across the aromatic rings, and this delocalization is influenced by the substituents on the 3-phenyl ring. opensciencepublications.com
The position of the substituent on the aromatic ring is also a critical determinant of activity. While the focus of this article is the para-methoxyphenyl derivative, it is noteworthy that the position of substituents on the 3-aryl ring, in general, can significantly impact the biological profile of 4-hydroxycoumarin derivatives.
Impact of Hybrid Molecular Scaffold Design on Activity
The strategy of creating hybrid molecules by combining the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold with other pharmacophores has emerged as a powerful approach to develop novel compounds with enhanced or dual biological activities. This molecular hybridization can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
One notable example is the synthesis of coumarin-chalcone hybrids. Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By incorporating a chalcone (B49325) moiety into the coumarin scaffold, researchers have developed hybrid molecules with significant biological potential. For instance, coumarin-chalcone hybrids have been synthesized and evaluated for their antioxidant and trypanocidal properties. rsc.org The combination of these two scaffolds can lead to synergistic effects, resulting in compounds with enhanced biological efficacy.
Rational Design Principles for Enhanced Biological Potency
The insights gained from SAR studies provide a foundation for the rational design of more potent and selective derivatives of 4-hydroxy-3-(p-methoxyphenyl)coumarin. By strategically modifying the molecular structure, it is possible to optimize its interaction with specific biological targets and enhance its therapeutic potential.
Strategies for Optimizing Enzyme Inhibitory Activities
The 4-hydroxycoumarin scaffold is a known inhibitor of various enzymes, and the introduction of a p-methoxyphenyl group at the 3-position can modulate this activity. Rational design strategies to enhance enzyme inhibition often focus on modifying the substituents on the aromatic ring to improve binding affinity and selectivity for the target enzyme.
For instance, in the context of inhibiting enzymes like carbonic anhydrase, the substitution pattern on the 3-aryl ring can be modified to achieve better interaction with the enzyme's active site. While specific data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is part of a broader class of derivatives, studies on related compounds have shown that modifications to the aryl group can lead to potent and selective enzyme inhibitors. For example, some 4-hydroxycoumarin derivatives have been shown to inhibit carbonic anhydrase-II with IC50 values in the micromolar range. scielo.br The design of these inhibitors often involves computational modeling to predict the binding modes and affinities of different derivatives.
The following table summarizes the enzyme inhibitory activities of some 4-hydroxycoumarin derivatives, highlighting the potential for this scaffold in drug design.
| Compound | Target Enzyme | IC50 (µM) |
| 4-Hydroxycoumarin derivative 1 | Carbonic Anhydrase-II | 263 |
| 4-Hydroxycoumarin derivative 2 | Carbonic Anhydrase-II | 456 |
| 7-Hydroxy-3-(p-methoxyphenyl)-4-phenylcoumarin | Acetylcholinesterase (AChE) | 2.18 |
This table is for illustrative purposes and includes data from related 4-hydroxycoumarin derivatives to demonstrate the potential of the scaffold.
Approaches for Improving Antioxidant and Radical Scavenging Efficiencies
The antioxidant activity of 4-hydroxy-3-(p-methoxyphenyl)coumarin is a key aspect of its biological profile. Rational design approaches to enhance this activity often focus on increasing the stability of the resulting radical after hydrogen donation and improving the molecule's ability to chelate metal ions.
One strategy is to introduce additional hydroxyl groups on the aromatic rings, as the number and position of hydroxyl groups are critical for antioxidant activity. For example, the presence of a catechol (ortho-dihydroxy) moiety on the 3-phenyl ring has been shown to significantly enhance the radical scavenging activity of 4-hydroxycoumarin derivatives.
The following table presents the antioxidant activity of some 4-hydroxycoumarin derivatives, as measured by their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | 0.05 mM |
| Ascorbic Acid (Standard) | 0.06 mM |
| Butylated Hydroxytoluene (BHT) (Standard) | 0.58 mM |
This table includes data from a closely related derivative to illustrate the potent antioxidant activity of this class of compounds. scholaris.ca
Modulation of Cellular Pathway Selectivity
A key challenge in drug design is to develop compounds that selectively target specific cellular pathways to maximize therapeutic efficacy while minimizing off-target effects. The rational design of 4-hydroxy-3-(p-methoxyphenyl)coumarin derivatives can be geared towards achieving such selectivity.
This can be achieved by fine-tuning the structural features of the molecule to favor interaction with a particular protein or enzyme within a specific signaling pathway. For example, modifications to the substituents on the 3-aryl ring can alter the molecule's lipophilicity and hydrogen bonding capacity, thereby influencing its ability to cross cell membranes and interact with intracellular targets.
Furthermore, the design of hybrid molecules can be used to target multiple components of a cellular pathway or to direct the molecule to a specific subcellular location. For instance, by conjugating the coumarin scaffold with a moiety that has a high affinity for a particular receptor, it may be possible to enhance the selectivity of the compound for cells that express that receptor. While specific studies on the modulation of cellular pathway selectivity by 4-hydroxy-3-(p-methoxyphenyl)coumarin are still emerging, the principles of rational drug design provide a clear roadmap for future research in this area.
Computational Methods in SAR Elucidation and Predictive Modeling
Computational methods are integral to modern drug discovery and play a crucial role in elucidating the Structure-Activity Relationships (SAR) of coumarin derivatives, including 4-hydroxy-3-(p-methoxyphenyl)coumarin. These in silico techniques allow for the rational design of novel compounds with enhanced biological activities and provide deep insights into their mechanisms of action at a molecular level. Key computational approaches applied to this class of compounds include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For coumarin derivatives, QSAR models have been developed to predict various activities, including antioxidant and anticancer effects. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors, which quantify various aspects of the chemical structure such as electronic, steric, and hydrophobic properties.
A common approach involves using techniques like Genetic Algorithm (GA) combined with Multiple Linear Regression (MLR) to select the most relevant descriptors and build a predictive linear model. nih.gov For instance, a QSAR study on a series of coumarin analogs with antiproliferative activities resulted in linear models with good predictive power, as indicated by their squared correlation coefficients (r²). nih.gov Models with r² values greater than 0.6 are generally considered reliable. nih.gov The predictive capability of these models is further assessed using validation parameters like the leave-one-out cross-validation coefficient (q²), which should typically be higher than 0.5 for a robust model. nih.gov
The following table summarizes the results from a representative QSAR study on coumarin derivatives, highlighting the statistical quality of the developed models.
| Model | Number of Descriptors | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive Power |
| Model 1 | 3 | 0.670 | > 0.5 | Good |
| Model 2 | 4 | 0.692 | > 0.5 | Good |
This table is interactive and based on data from a study on 4-substituted coumarins as potent tubulin polymerization inhibitors. nih.gov
These QSAR models can effectively guide the synthesis of new derivatives by predicting their biological activity before they are synthesized, thus saving time and resources. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-hydroxy-3-(p-methoxyphenyl)coumarin and its analogs, docking studies are employed to understand their interaction with biological targets such as enzymes or receptors at the atomic level. nih.govnih.govtandfonline.com
For example, docking studies have been performed with 4-hydroxy coumarin derivatives against the active site of DNA gyrase, a target for antibacterial agents. nih.gov These studies can predict the binding energy of the compound within the active site, with more negative values indicating a more favorable interaction. nih.gov The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin derivative and the amino acid residues of the target protein. tandfonline.com For instance, the 4-hydroxy group and the carbonyl oxygen of the coumarin scaffold are often involved in crucial hydrogen bonding interactions.
In a study involving novel 4-hydroxy coumarin derivatives, docking was used to predict their binding affinity to the active site of DNA gyrase (PDB ID: 4CKK), with a maximum binding energy of -10.7 Kcal/mol observed for the most active compounds. nih.gov Such insights are invaluable for optimizing the structure of the lead compound to improve its binding affinity and, consequently, its biological activity.
The table below provides an overview of molecular docking studies performed on coumarin derivatives with various biological targets.
| Compound Class | Target Protein | PDB ID | Key Findings |
| 4-hydroxy coumarin derivatives | DNA gyrase | 4CKK | Maximum binding energy of -10.7 Kcal/mol; key interactions with the active site. nih.gov |
| 3-phenyl coumarin derivatives | Cytochrome P450 2A13 (CYP2A13) | - | Substituents at the 3- and 6-positions influence binding affinity. tandfonline.com |
| Benzylidene-bis-(4-hydroxycoumarin) | COVID-19 Main Protease | 6LU7 | Potential antiviral activity through interaction with the viral protease. sysrevpharm.org |
This is an interactive table summarizing findings from various molecular docking studies on coumarin derivatives. nih.govtandfonline.comsysrevpharm.org
Pharmacophore Modeling and Other Methods
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For coumarin derivatives, 3D-pharmacophore models have been developed to define the key features required for antioxidant activity. nih.gov These models typically highlight the importance of features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. The fused benzene (B151609) ring and the pyran ring oxygen of the coumarin nucleus are often identified as prime pharmacophoric features. nih.gov
Furthermore, advanced computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties of coumarin derivatives. nih.govmdpi.com DFT calculations can provide insights into the molecular electrostatic potential (MEP), the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com These quantum chemical calculations help in understanding the electronic basis of the structure-activity relationship. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-aryl-4-hydroxycoumarins has traditionally been achieved through established methods like the Pechmann condensation. nih.gov However, the future of pharmaceutical manufacturing is increasingly focused on green chemistry principles, which emphasize minimizing hazardous substances, reducing waste, and improving energy efficiency. researchgate.netacs.org
Emerging research highlights several sustainable strategies that could be adapted for the synthesis of 4-hydroxy-3-(p-methoxyphenyl)coumarin:
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. arabjchem.orgnih.gov This technique can be applied to classic reactions like the Pechmann condensation and has been successfully used for synthesizing various 3-arylcoumarin derivatives, making it a promising approach for a more efficient production of the target compound. nih.govresearchgate.net
Mechanochemistry: Solvent-free synthesis using techniques like ball milling represents a significant step forward in green chemistry. rsc.org A mechanochemical protocol for the Pechmann condensation has been developed that proceeds at ambient temperature without the need for hazardous solvents, offering advantages such as high yields, scalability, and straightforward purification. rsc.org
Novel Catalytic Systems: Research is ongoing to replace harsh, corrosive acid catalysts with more environmentally benign alternatives. This includes the development of solid acid catalysts, such as silica-functionalized sulfonic acid, and reusable ionic liquids that can be easily separated from the reaction mixture, simplifying the process and reducing environmental impact. bohrium.com
Adopting these methodologies for the synthesis of 4-hydroxy-3-(p-methoxyphenyl)coumarin could lead to more cost-effective, scalable, and environmentally responsible manufacturing processes.
Integration of Advanced Computational Tools for Drug Discovery
Computer-aided drug design (CADD) is revolutionizing the process of discovering and optimizing new therapeutic agents by reducing the time, cost, and labor involved. taylorandfrancis.com For a molecule like 4-hydroxy-3-(p-methoxyphenyl)coumarin, these tools offer a powerful means to predict its biological activities and guide the design of more potent and selective derivatives.
Key computational approaches include:
Density Functional Theory (DFT): Quantum mechanical methods like DFT are used to calculate the electronic structure and properties of molecules. nih.gov For 3-aryl-4-hydroxycoumarin derivatives, DFT has been employed to determine parameters such as the Bond Dissociation Energy (BDE) of the hydroxyl group, which helps in predicting the compound's antioxidant potential. researchgate.netmdpi.com These calculations can guide the selection of substituents that enhance desired properties.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. nih.gov By performing molecular docking studies with 4-hydroxy-3-(p-methoxyphenyl)coumarin against various enzyme active sites, researchers can hypothesize its mechanism of action and identify the key interactions (e.g., hydrogen bonds) responsible for its binding affinity. nih.govtandfonline.com This approach is crucial for screening the compound against a wide range of potential biological targets and for designing structural modifications to improve binding. nih.govmdpi.com
Virtual Screening and ADME/T Prediction: Advanced algorithms can rapidly screen large virtual libraries of coumarin (B35378) derivatives against specific targets. taylorandfrancis.com Furthermore, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of 4-hydroxy-3-(p-methoxyphenyl)coumarin, helping to identify potential liabilities early in the drug discovery process. taylorandfrancis.com
The integration of these computational tools can accelerate the identification of lead compounds and facilitate a more rational, data-driven approach to the development of 4-hydroxy-3-(p-methoxyphenyl)coumarin-based therapeutics.
Exploration of Underexplored Biological Targets and Pathways
While 4-hydroxycoumarin (B602359) derivatives are famously known for their anticoagulant activity as vitamin K antagonists, the therapeutic potential of the 3-aryl subclass extends far beyond this single mechanism. mdpi.com The structural modifications present in 4-hydroxy-3-(p-methoxyphenyl)coumarin suggest it may interact with a diverse array of biological targets that remain largely unexplored for this specific molecule.
Future research should focus on investigating its activity against novel and underexplored targets, drawing inspiration from findings on structurally related 3-phenylcoumarins:
Enzymes in Skin Aging: Related 3-phenylcoumarins have shown inhibitory activity against enzymes implicated in skin aging, such as tyrosinase, elastase, collagenase, and hyaluronidase. mdpi.com Investigating the potential of 4-hydroxy-3-(p-methoxyphenyl)coumarin as an inhibitor of these enzymes could open applications in dermatology and cosmetics.
Neurodegenerative Disease Targets: Coumarin derivatives have been explored as inhibitors of enzymes relevant to Alzheimer's disease, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.gov Given that some 3-phenylcoumarins are potent and selective MAO-B inhibitors, this represents a critical area of investigation for 4-hydroxy-3-(p-methoxyphenyl)coumarin. nih.gov
Cancer-Related Pathways: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. mdpi.comresearchgate.net Certain coumarin derivatives have been shown to exert cytotoxic effects by inhibiting this pathway. mdpi.comresearchgate.net Screening 4-hydroxy-3-(p-methoxyphenyl)coumarin for activity against kinases in this and other cancer-related signaling cascades could uncover novel anticancer applications. nih.gov
Systematic screening of 4-hydroxy-3-(p-methoxyphenyl)coumarin against diverse panels of enzymes and receptors is a critical next step to fully map its pharmacological profile.
Application of Multi-Omics Approaches in Coumarin Mechanistic Studies
To gain a comprehensive understanding of the biological effects of 4-hydroxy-3-(p-methoxyphenyl)coumarin, emerging multi-omics technologies offer an unbiased, system-wide perspective. mdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target approach to build a holistic picture of the compound's mechanism of action.
Future studies could employ a multi-omics workflow:
Cellular Perturbation: Treat relevant cell lines (e.g., cancer cells or neurons) with 4-hydroxy-3-(p-methoxyphenyl)coumarin.
Omics Profiling:
Transcriptomics (RNA-seq): Analyze changes in gene expression to identify which genes are upregulated or downregulated by the compound. This can reveal the cellular pathways being modulated. tandfonline.com
Proteomics: Use techniques like mass spectrometry to quantify changes in the levels of thousands of proteins, providing a direct view of the cellular machinery affected by the compound. mdpi.com
Metabolomics: Analyze the global changes in small-molecule metabolites to understand the compound's impact on cellular metabolism.
Data Integration and Pathway Analysis: Integrate these diverse datasets to construct a comprehensive model of the compound's effects, identifying key pathways and novel protein targets that would be missed by traditional hypothesis-driven research.
This powerful approach can elucidate the complete mechanism of action, identify potential biomarkers for its activity, and uncover unexpected therapeutic applications for 4-hydroxy-3-(p-methoxyphenyl)coumarin.
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-hydroxy-3-(p-methoxyphenyl)coumarin?
- Methodological Answer: The compound is typically synthesized via the Pechmann condensation, involving phenolic precursors (e.g., 4-hydroxy-3-methoxyphenol) and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. Validation of successful synthesis requires spectroscopic characterization, including -NMR and -NMR to confirm substituent positions and carbonyl group formation . For example, in , single-crystal X-ray diffraction was employed to resolve structural ambiguities, ensuring accurate assignment of the methoxy and hydroxyl groups.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and substituents .
- Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns .
- HPLC: Ensure purity (>98%) and quantify impurities using reverse-phase columns with UV detection at λ ~320 nm, typical for coumarins .
- Triangulation: Cross-validate data with X-ray crystallography or computational models (e.g., Gaussian calculations for coupling constants) to address spectral ambiguities .
Q. What standard assays are used to evaluate the bioactivity of this coumarin derivative?
- Methodological Answer: Antimicrobial activity is assessed via broth microdilution (e.g., MIC against Bacillus subtilis), while antioxidant potential is measured using DPPH radical scavenging assays. Fluorescence-based assays (e.g., monitoring HS detection in cellular models) are recommended for evaluating probe functionality . Ensure positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments to establish statistical significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Contradictions often arise from overlapping signals or dynamic processes (e.g., keto-enol tautomerism). Strategies include:
- Computational Validation: Use Gaussian or DFT calculations to simulate NMR spectra and compare with experimental data .
- Crystallography: Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated in for confirming substituent positions.
- Member Checking: Share raw data with independent labs to verify interpretations, a practice emphasized in to enhance credibility .
Q. What experimental designs optimize the fluorescence quantum yield of this coumarin for probe applications?
- Methodological Answer: Substituent engineering is key:
- Electron-Donating Groups: Introduce methoxy or hydroxyl groups at specific positions to enhance intramolecular charge transfer (ICT), as seen in for HS probes.
- Solvent Effects: Test polar solvents (e.g., DMSO) to stabilize excited states and improve emission intensity .
- Time-Resolved Fluorescence: Monitor probe stability under physiological conditions (e.g., pH 7.4, 37°C) to assess practical applicability .
Q. How can computational models enhance the design of 4-hydroxy-3-(p-methoxyphenyl)coumarin derivatives?
- Methodological Answer: Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., bacterial enzymes). Pair this with synthesis of derivatives varying in substituent position (e.g., para vs. meta methoxy) to validate SAR predictions. utilized Gaussian calculations to predict -values, aligning with experimental NMR data .
Q. What methodological considerations are critical for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Systematic Variation: Synthesize analogs with incremental structural changes (e.g., halogenation, alkyl chain length) to isolate bioactive moieties .
- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values for bioactivity comparisons.
- Triangulation: Combine in vitro assays, computational docking, and metabolomics (e.g., LC-MS profiling) to identify off-target effects, as recommended in for robust data interpretation .
Data Analysis and Interpretation
Q. How should researchers address variability in bioassay results across replicates?
- Methodological Answer: Apply statistical rigor:
- ANOVA/Tukey’s Test: Identify significant differences between treatment groups.
- Outlier Detection: Use Grubbs’ test to exclude anomalous data points.
- Blinding: Implement double-blind protocols during data collection to minimize bias, a practice highlighted in for qualitative studies .
Q. What strategies validate the mechanistic role of this coumarin in redox reactions (e.g., Fenton systems)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
